molecular formula C20H25N3O4 B5014332 N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline

N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline

Cat. No. B5014332
M. Wt: 371.4 g/mol
InChI Key: LDEYTFPHRHGQRH-UHFFFAOYSA-N
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Description

N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline, also known as MNPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MNPA is a member of the aniline family, which is widely used in the synthesis of various organic compounds. In

Mechanism of Action

The exact mechanism of action of N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory mediators. This compound has also been reported to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been reported to reduce the levels of reactive oxygen species and lipid peroxidation in cells. This compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Furthermore, this compound has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline has several advantages for lab experiments. This compound is a stable compound that can be easily synthesized in the laboratory. This compound has also been reported to have low toxicity in animal models. However, this compound has some limitations for lab experiments. This compound has poor solubility in water, which can make it difficult to administer in vivo. Furthermore, this compound has a short half-life in the body, which can limit its therapeutic efficacy.

Future Directions

N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline has significant potential for further research and development. One future direction is to explore the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models, and further studies are needed to determine its potential therapeutic efficacy in humans. Another future direction is to investigate the use of this compound in combination with other drugs for the treatment of cancer. This compound has been shown to have anti-cancer properties, and its combination with other drugs may enhance its therapeutic efficacy. Additionally, further studies are needed to optimize the synthesis of this compound and improve its bioavailability for in vivo applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound exerts its therapeutic effects by modulating various signaling pathways in the body. This compound has several advantages for lab experiments, but also has some limitations. Further research is needed to determine the full potential of this compound in the treatment of various diseases.

Synthesis Methods

N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline can be synthesized by the reaction of 2-nitro-5-(1-piperidinyl)aniline with 3-methoxyphenol in the presence of a base such as sodium hydroxide. The reaction proceeds via the nucleophilic substitution of the nitro group with the phenoxide ion to form the desired product. The synthesis of this compound is a multi-step process that requires careful optimization of reaction conditions to obtain a high yield of the product.

Scientific Research Applications

N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline has been extensively studied for its potential therapeutic applications in various diseases. This compound has been reported to have anti-inflammatory, anti-cancer, and anti-oxidant properties. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-piperidin-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-26-17-6-5-7-18(15-17)27-13-10-21-19-14-16(8-9-20(19)23(24)25)22-11-3-2-4-12-22/h5-9,14-15,21H,2-4,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEYTFPHRHGQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCNC2=C(C=CC(=C2)N3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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